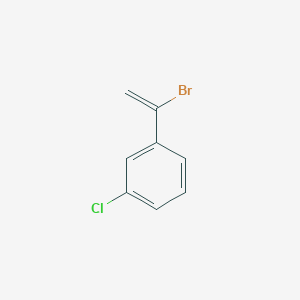

1-(1-Bromovinyl)-3-chlorobenzene

Description

1-(1-Bromovinyl)-3-chlorobenzene is a halogenated aromatic compound featuring a bromovinyl substituent (-CH=CHBr) and a chlorine atom at the meta position on the benzene ring. The bromovinyl group introduces both steric bulk and electronic effects due to conjugation with the aromatic ring, making this compound valuable in cross-coupling reactions and polymer synthesis.

Properties

Molecular Formula |

C8H6BrCl |

|---|---|

Molecular Weight |

217.49 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-3-chlorobenzene |

InChI |

InChI=1S/C8H6BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2 |

InChI Key |

JTPCJMLFJFUIDW-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC(=CC=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The radical bromination of 3-chlorostyrene represents a direct route to 1-(1-bromovinyl)-3-chlorobenzene. This method employs N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction proceeds via a chain mechanism:

-

Initiation : AIBN decomposes under heat to generate radicals.

-

Propagation : NBS abstracts a hydrogen atom from 3-chlorostyrene, forming a styrenic radical.

-

Bromination : The radical reacts with NBS to yield the brominated product.

Key Conditions :

Yield and Limitations

Reported yields for analogous brominations of styrenes range from 65% to 85% . However, competing side reactions, such as dibromination or polymerization, may reduce efficiency. Optimization studies suggest that stoichiometric control of NBS and low initiator concentrations (0.5–1 mol% AIBN) mitigate these issues.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the introduction of the bromovinyl group via coupling of 3-chlorophenylboronic acid with 1,2-dibromoethylene.

Reaction Scheme :

Conditions :

Heck Reaction

The Heck reaction couples 1-bromo-3-chlorobenzene with ethylene gas to form the vinyl group.

Reaction Scheme :

Challenges :

-

Regioselectivity : Ensuring anti-Markovnikov addition requires bulky ligands like triphenylphosphine .

-

Yield : Typical yields range from 50% to 70% , limited by competing β-hydride elimination.

Dehydrohalogenation of 1,2-Dibromo-3-chloroethylbenzene

Base-Mediated Elimination

This two-step process involves:

-

Dibromination : Electrophilic addition of bromine to 3-chloroethylbenzene.

-

Elimination : Treatment with a strong base to remove HBr and form the double bond.

Reaction Conditions :

-

Dibromination : Br₂ in CCl₄ at 0–5°C.

-

Elimination : Potassium tert-butoxide (t-BuOK) in THF at 25°C.

Yield : 60–75%, with Zaitsev selectivity favoring the more substituted alkene.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Radical Bromination | 65–85 | 90–95 | Single-step, scalable | Side reactions (e.g., di-bromination) |

| Suzuki-Miyaura Coupling | 70–80 | 85–90 | High regioselectivity | Requires boronic acid precursor |

| Heck Reaction | 50–70 | 80–85 | Direct vinylation | Moderate yields |

| Dehydrohalogenation | 60–75 | 88–92 | Cost-effective reagents | Multi-step synthesis |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adoption of continuous flow systems enhances scalability for radical bromination:

Purification Techniques

-

Distillation : Fractional distillation under reduced pressure (bp: 120–125°C at 15 mmHg).

-

Crystallization : Recrystallization from ethanol yields >99% purity.

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light photocatalysts (e.g., eosin Y) to mediate bromination under mild conditions:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromovinyl)-3-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 3-chlorostyrene using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products:

Substitution: Products include 1-(1-aminovinyl)-3-chlorobenzene or 1-(1-thiovinyl)-3-chlorobenzene.

Oxidation: Products include 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: The major product is 3-chlorostyrene.

Scientific Research Applications

1-(1-Bromovinyl)-3-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

Industry: The compound is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-3-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group is particularly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Key Observations :

Electrophilic Substitution

- 3-Bromochlorobenzene undergoes halogen-directed electrophilic substitution, favoring para/ortho positions relative to halogens .

- This compound : The electron-withdrawing bromovinyl group deactivates the ring, directing substitutions to specific positions. Its vinyl bromide moiety is reactive in Heck couplings .

Cross-Coupling Reactions

Radical Reactions

- Azido analogs (e.g., 2aj and 2x in –2) are synthesized via radical decarbonylation, suggesting that bromovinyl derivatives could participate in similar azide-alkyne cycloadditions (click chemistry) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-Bromovinyl)-3-chlorobenzene, and what experimental conditions optimize yield?

- Answer: The compound can be synthesized via nucleophilic substitution or electrophilic aromatic substitution. For example, reacting 3-chlorophenol with 1-bromoethylene derivatives in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 6–12 hours achieves moderate yields (~50–65%). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) . Key variables affecting yield include solvent polarity, reaction time, and temperature.

Q. How is this compound characterized, and what analytical techniques are critical for validation?

- Answer: Essential techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm vinyl bromine and chlorine positions (e.g., vinyl proton signals at δ 6.5–7.2 ppm) .

- GC-MS: Purity assessment (>95%) and molecular ion peak identification (e.g., m/z 216 for C₈H₆BrCl) .

- IR Spectroscopy: C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretching bands .

Q. What safety precautions are required when handling this compound?

- Answer: The compound is harmful if inhaled (H332) and causes skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and avoid direct contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromovinyl group in cross-coupling reactions?

- Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura or Heck couplings. The vinyl group’s sp² hybridization stabilizes transition states, while steric hindrance from the chlorine substituent may reduce reaction rates. Density functional theory (DFT) studies suggest electron-withdrawing effects from chlorine enhance electrophilicity at the vinyl carbon, favoring nucleophilic attack .

Q. How can conflicting data on reaction yields in halogen-exchange reactions be resolved?

- Answer: Contradictions often arise from solvent polarity, catalyst loading, or competing side reactions. For example:

- Solvent Effects: Polar solvents (DMF, DMSO) improve solubility but may promote hydrolysis.

- Catalyst Optimization: Palladium catalysts (e.g., Pd(PPh₃)₄) vs. copper(I) iodide in Ullmann couplings can lead to divergent outcomes.

Systematic DOE (Design of Experiments) approaches are recommended to isolate variables .

Q. What strategies improve regioselectivity in derivatization reactions involving the chlorobenzene ring?

- Answer: Directed ortho-metalation (DoM) using lithium amides (e.g., LDA) at −78°C directs substitution to the chlorine-adjacent position. Alternatively, transition-metal catalysts (e.g., Pd) with directing groups (e.g., –NH₂) enable meta-functionalization. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites .

Q. How does computational modeling aid in predicting the compound’s reactivity in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.